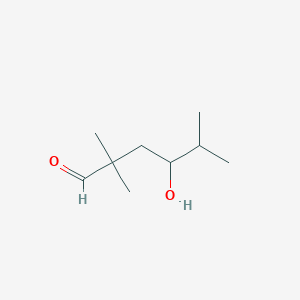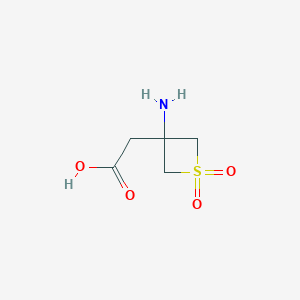![molecular formula C12H19NO B13313535 2-{[(3-Methylphenyl)methyl]amino}butan-1-ol](/img/structure/B13313535.png)
2-{[(3-Methylphenyl)methyl]amino}butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Methylphenyl)methyl]amino}butan-1-ol is an organic compound with the molecular formula C12H19NO. It is a secondary amine and alcohol, characterized by the presence of a 3-methylphenyl group attached to the nitrogen atom and a butanol chain. This compound is used as a building block in organic synthesis and medicinal chemistry, particularly in the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methylphenyl)methyl]amino}butan-1-ol can be achieved through hydroamination methods. One such method involves the reaction of 3-methylbenzylamine with butanal under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize costs. Additionally, purification steps like distillation or crystallization are employed to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Methylphenyl)methyl]amino}butan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-{[(3-Methylphenyl)methyl]amino}butan-1-ol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical drugs.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3-Methylphenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-3-[(perfluorophenyl)amino]butan-1-ol
- 2-methoxy-N-(1-methylcyclohexyl)pyridin-3-amine
- 3-[(2-methoxypyridin-3-yl)amino]-3-methylbutan-1-ol
- 3-[(2-chlorophenyl)amino]-3-methylbutan-1-ol
Uniqueness
2-{[(3-Methylphenyl)methyl]amino}butan-1-ol is unique due to its specific structure, which includes a hindered amine motif. This structural feature makes it particularly useful in the synthesis of drug candidates and other complex organic molecules. Its ability to undergo various chemical reactions also adds to its versatility in scientific research and industrial applications .
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-[(3-methylphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-3-12(9-14)13-8-11-6-4-5-10(2)7-11/h4-7,12-14H,3,8-9H2,1-2H3 |
InChI Key |
CBRLNVFGJGXKAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13313467.png)

amine](/img/structure/B13313473.png)
![2-[(3-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13313477.png)
![2-[(2-Methylpentan-3-yl)amino]propane-1,3-diol](/img/structure/B13313483.png)


![2-{[(4-Chlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13313499.png)
![2-{2-[(2-Methylpropyl)amino]ethoxy}ethan-1-ol](/img/structure/B13313501.png)
![tert-Butyl N-[2-(4-formylbenzenesulfonyl)ethyl]carbamate](/img/structure/B13313515.png)

![3-Bromobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B13313520.png)


